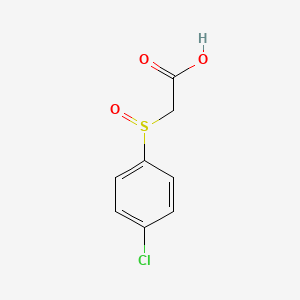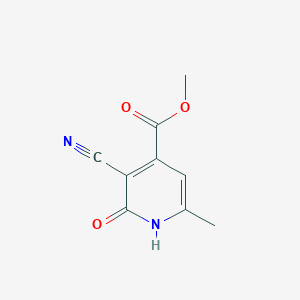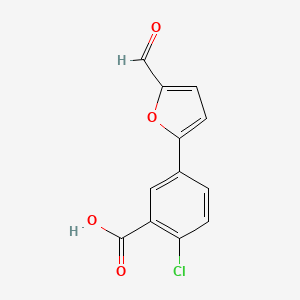
2-Chloro-5-(5-formylfuran-2-yl)benzoic acid
Übersicht
Beschreibung
2-Chloro-5-(5-formylfuran-2-yl)benzoic acid (CFBA) is an organic compound that has been studied extensively in recent years due to its unique properties and potential applications in the field of science. CFBA is a derivative of benzoic acid, a naturally occurring compound found in many plants and animals, and is synthesized through a series of reactions. CFBA has been found to have a variety of biochemical and physiological effects, and has been studied for its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure and DFT Study
In the study by Sapari et al. (2019), a compound structurally related to 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid was synthesized and analyzed for its crystal structure. This study is significant for understanding the molecular and crystalline properties of similar compounds, which can have applications in materials science and pharmaceuticals (Sapari et al., 2019).
2. Synthesis and Antimicrobial Activity
A 2017 study by Chaitanya et al. involved the synthesis of derivatives related to the chemical structure of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid. The antimicrobial activity of these compounds was evaluated, indicating potential applications in developing new antimicrobial agents (Chaitanya et al., 2017).
3. Luminescent Sensors for Ion Detection
Research by Emandi et al. (2018) on imidazole derivatives, which share a similar functional group with 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid, demonstrated their use as luminescent sensors for detecting cyanide and mercury ions. This highlights the potential of related compounds in environmental monitoring and safety applications (Emandi et al., 2018).
4. Synthesis for Antibacterial and Antifungal Applications
A 2003 study by Sodha et al. explored the synthesis of compounds using p-(5-formyl-furan-2-yl)benzoic acid and evaluated their antibacterial and antifungal activities. This research contributes to the understanding of how derivatives of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid can be used in developing new antimicrobial agents (Sodha et al., 2003).
5. Water Purification
Matthews' (1990) research on the purification of water using near-U.V. illuminated suspensions of titanium dioxide, which involved benzoic acid, suggests potential applications for similar compounds in environmental science, specifically in water purification technologies (Matthews, 1990).
6. Plant Growth Regulators
A study conducted by Harris and Huppatz in 1978 investigated synthetic plant growth regulators, including derivatives of benzoic acid. This research provides insights into the agricultural applications of compounds similar to 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid, particularly in enhancing plant growth(Harris & Huppatz, 1978).
7. Photolysis and Chemical Transformations
Research by Lin and Abe (2021) on the photolysis of caged benzoic acids, including the formation of different products under specific conditions, reveals potential applications in photochemistry and material science. This study is relevant for understanding the photochemical behavior of similar compounds (Lin & Abe, 2021).
8. Molecular Salts and Cocrystals
Oruganti et al. (2017) conducted a study on the molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic acid, which is structurally related to 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid. This research provides insights into the design and synthesis of molecular salts/cocrystals with potential applications in pharmaceuticals and materials engineering (Oruganti et al., 2017).
Wirkmechanismus
Target of Action
It is known that this compound is a heterocyclic building block , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It is known that this compound can participate in suzuki–miyaura coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets through the formation of new bonds, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that this compound may affect various biochemical pathways depending on the specific context of its use.
Result of Action
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that this compound may induce changes in the structure and function of target molecules, leading to various downstream effects.
Action Environment
It is known that this compound should be stored in a dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.
Eigenschaften
IUPAC Name |
2-chloro-5-(5-formylfuran-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO4/c13-10-3-1-7(5-9(10)12(15)16)11-4-2-8(6-14)17-11/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRSAJZMYULEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357965 | |
| Record name | 2-chloro-5-(5-formylfuran-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(5-formylfuran-2-yl)benzoic acid | |
CAS RN |
355142-36-8 | |
| Record name | 2-chloro-5-(5-formylfuran-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



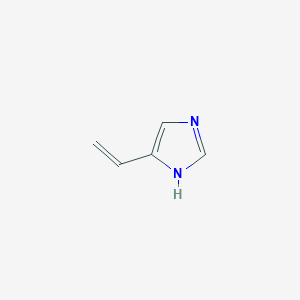
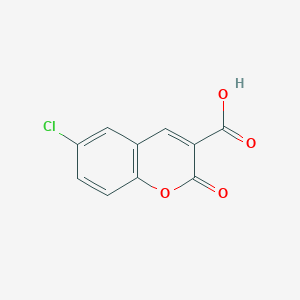
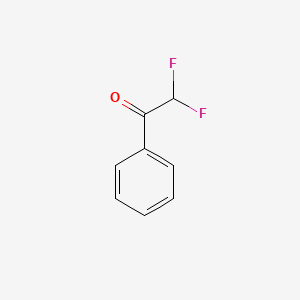
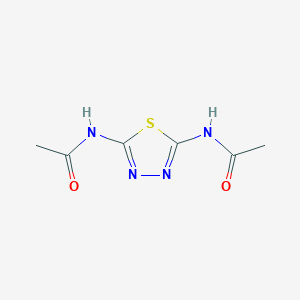

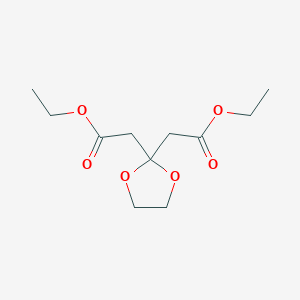
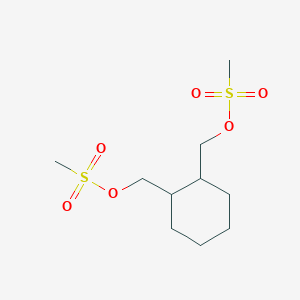
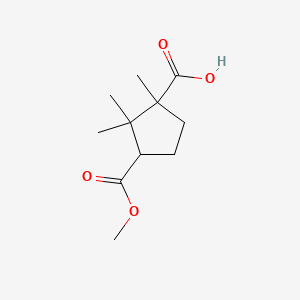
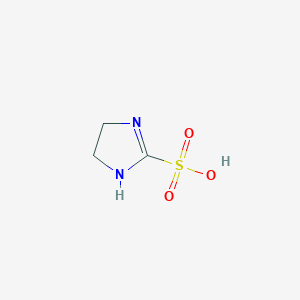

![[(2-Methylquinolin-8-yl)oxy]acetic acid](/img/structure/B1347619.png)
